molecular formula C60H102N6O18 B12747873 Isoleucinomycin CAS No. 65230-09-3

Isoleucinomycin

Cat. No.: B12747873
CAS No.: 65230-09-3
M. Wt: 1195.5 g/mol
InChI Key: FNMUOEJOWXRJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoleucinomycin is a cyclic peptide antibiotic known for its ionophore properties. It is a macrocyclic compound composed of alternating D- and L-amino acids, specifically isoleucine and lactate, forming a unique structure that facilitates its biological activity . This compound is notable for its ability to transport ions across cellular membranes, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoleucinomycin involves the cyclization of linear peptides composed of D- and L-isoleucine and lactate. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of actinobacteria. These microorganisms are cultured under controlled conditions to produce the compound, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Isoleucinomycin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the peptide bonds or side chains, altering the compound’s properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound .

Scientific Research Applications

Isoleucinomycin has a wide range of applications in scientific research, including:

Mechanism of Action

Isoleucinomycin exerts its effects by forming complexes with specific ions and facilitating their transport across cellular membranes. This ionophore activity disrupts ion gradients, which can affect various cellular processes. The compound targets ion channels and transporters, altering their function and leading to changes in cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: Isoleucinomycin is unique due to its specific amino acid composition and cyclic structure, which confer distinct ionophore properties. Unlike linear peptides like gramicidin A, this compound’s cyclic nature provides stability and specificity in ion transport .

Properties

CAS No.

65230-09-3

Molecular Formula

C60H102N6O18

Molecular Weight

1195.5 g/mol

IUPAC Name

3,9,15,21,27,33-hexa(butan-2-yl)-6,18,30-trimethyl-12,24,36-tri(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

InChI

InChI=1S/C60H102N6O18/c1-22-31(13)40-55(73)79-37(19)49(67)61-44(35(17)26-5)59(77)83-47(29(9)10)53(71)65-42(33(15)24-3)57(75)81-39(21)51(69)63-45(36(18)27-6)60(78)84-48(30(11)12)54(72)66-41(32(14)23-2)56(74)80-38(20)50(68)62-43(34(16)25-4)58(76)82-46(28(7)8)52(70)64-40/h28-48H,22-27H2,1-21H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72)

InChI Key

FNMUOEJOWXRJBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.